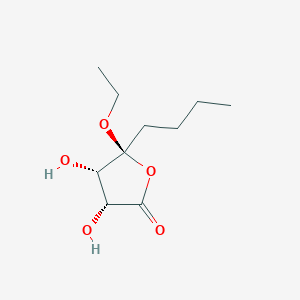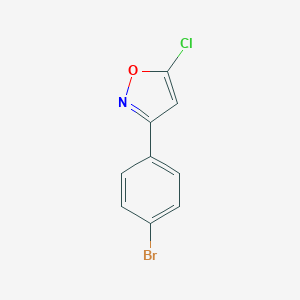
3-(4-Bromophenyl)-5-chloro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-chloro-1,2-oxazole is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound belongs to the class of oxazole derivatives and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole have been studied extensively. This compound has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(4-Bromophenyl)-5-chloro-1,2-oxazole in lab experiments include its unique properties and potential applications in various fields of research. However, there are also limitations to its use, such as its low solubility in water and potential toxicity at high doses. Therefore, careful consideration should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for the research of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 3-(4-Bromophenyl)-5-chloro-1,2-oxazole is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound has been synthesized using various methods and has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities. Its mechanism of action is not fully understood, but it is believed to act through several pathways. The biochemical and physiological effects of this compound have been studied extensively, and it has shown potential in various fields of research. However, careful consideration should be taken when using this compound in lab experiments, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole can be achieved through various methods, including cyclization of 4-bromo-2-chlorobenzoyl isothiocyanate with glycine, reaction of 4-bromo-2-chlorobenzoic acid with oxalyl chloride followed by reaction with glycine, and reaction of 4-bromo-2-chlorobenzoyl chloride with glycine. The yield of the synthesis method varies depending on the reaction conditions and the purity of the reagents.
Scientific Research Applications
3-(4-Bromophenyl)-5-chloro-1,2-oxazole has been widely used in scientific research for its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of amyloid beta plaques.
properties
CAS RN |
192432-78-3 |
|---|---|
Product Name |
3-(4-Bromophenyl)-5-chloro-1,2-oxazole |
Molecular Formula |
C9H5BrClNO |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-chloro-1,2-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H |
InChI Key |
PFWSLFIOHIDIAK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)Br |
synonyms |
3-(4-BROMOPHENYL)-5-CHLOROISOXAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



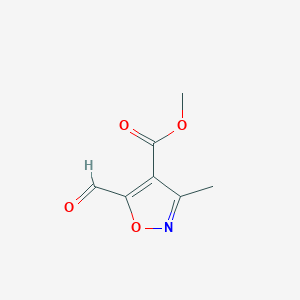
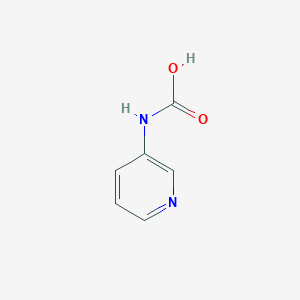
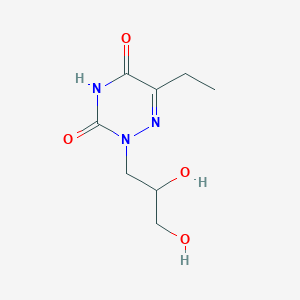
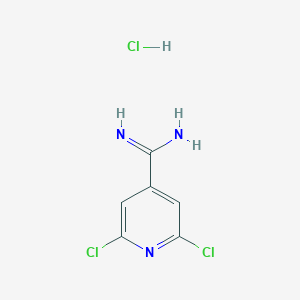







![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
